The compound is cataloged under the CAS number 118111-96-9 and is primarily sourced from synthetic routes involving the reaction of imidazole derivatives with aniline compounds. Its classification falls within the realm of pharmaceuticals and agrochemicals due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(1H-Imidazol-1-yl)-2-methylaniline typically involves several key steps:
Typical reaction conditions include controlled temperatures (often around room temperature to 80°C) and solvents such as ethanol or dimethylformamide to enhance solubility and reaction rates. Optimization of reaction times and concentrations is crucial for maximizing yield and purity .
The molecular structure of 4-(1H-Imidazol-1-yl)-2-methylaniline can be described as follows:
The compound exhibits tautomerism due to the presence of nitrogen atoms in the imidazole ring, leading to two resonance forms. The bond lengths and angles within the imidazole ring contribute to its stability and reactivity, while computational studies using density functional theory can provide insights into electronic distributions and energy levels .
4-(1H-Imidazol-1-yl)-2-methylaniline participates in various chemical reactions:
Reagents commonly used include molecular oxygen for oxidation reactions, reducing agents like sodium borohydride for reduction processes, and electrophiles for substitution reactions. Reaction conditions often require careful control over temperature, pressure, and solvent choice to achieve desired transformations .
The primary biological target for 4-(1H-Imidazol-1-yl)-2-methylaniline is inducible nitric oxide synthase (iNOS).
The mechanism involves binding to the heme center of iNOS, inhibiting its activity. This inhibition leads to decreased production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes such as vasodilation and immune response.
Inhibition of iNOS by this compound may affect several biochemical pathways related to NO signaling, potentially influencing vascular tone, neurotransmission, and immune responses.
4-(1H-Imidazol-1-yl)-2-methylaniline has diverse applications across various fields:
4-(1H-Imidazol-1-yl)-2-methylaniline represents a structurally complex heterocyclic compound characterized by the conjugation of an aniline moiety with an imidazole ring. Its systematic IUPAC name, 4-(1H-imidazol-1-yl)-2-methylaniline, precisely describes the molecular connectivity: a methyl-substituted aniline (2-methylaniline) linked at the para-position (C4) to the nitrogen at position 1 of the imidazole heterocycle. The compound is alternatively known in chemical databases as 4-(1H-Imidazol-1-yl)-o-toluidine, reflecting the ortho-methyl substitution on the aniline ring. Its molecular formula is C₁₀H₁₂N₃, corresponding to a molecular weight of 174.23 g/mol [1] [3].
Structurally, this compound belongs to two significant chemical families:
Table 1: Physicochemical Properties of 4-(1H-Imidazol-1-yl)-2-methylaniline
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₂N₃ |
Molecular Weight | 174.23 g/mol |
IUPAC Name | 4-(1H-Imidazol-1-yl)-2-methylaniline |
Alternative Name | 4-(1H-Imidazol-1-yl)-o-toluidine |
Key Functional Groups | Primary amine, Imidazole heterocycle |
Tautomerism | Exhibits prototropic tautomerism |
Table 2: Comparison with Related Substituted Aniline Derivatives
Compound Name | Molecular Formula | Structural Difference |
---|---|---|
4-(1H-Imidazol-1-yl)aniline | C₉H₉N₃ | Lacks ortho-methyl group |
4-[(1-Methyl-1H-imidazol-2-yl)thio]aniline | C₁₀H₁₁N₃S | Methylimidazole linked via thioether |
4-(1H-Imidazol-1-yl)phenol | C₉H₈N₂O | Hydroxyl substituent instead of amine |
The electronic configuration features a conjugated π-system extending partially across the aryl-imidazole junction. However, the methyl group at C2 and the imidazole's electron-rich nature create a twisted conformation between rings, reducing full π-conjugation. This steric effect differentiates it from unsubstituted analogs like 4-(1H-imidazol-1-yl)aniline (CID 320165) [3]. X-ray crystallography of analogous compounds confirms non-coplanarity, with dihedral angles often exceeding 30° [5].
The synthesis of 4-(1H-imidazol-1-yl)-2-methylaniline emerged from broader advancements in imidazole chemistry pioneered by Arthur Rudolf Hantzsch in 1887. Hantzsch's foundational work on multicomponent condensations provided methodologies later adapted for synthesizing substituted imidazole derivatives. While no specific discovery publication for this compound is indicated in the literature, its development is rooted in mid-20th century pharmaceutical research targeting nitrogen-containing heterocycles [5].
The compound's design principles align with medicinal chemistry strategies prevalent in the 1970s–1990s, when researchers systematically modified imidazole-containing scaffolds to optimize drug-like properties. Key synthetic routes employed include:
Table 3: Historical Timeline of Key Developments in Imidazole Chemistry
Year | Development | Significance |
---|---|---|
1887 | Hantzsch reports systematic imidazole synthesis | Foundation for heterocyclic synthesis methodologies |
1950s | Commercialization of antihistaminic imidazoles | Validation of imidazole as pharmacophore |
1980s | Development of antifungal agents (e.g., Ketoconazole) | Expansion into antimicrobial therapeutics |
1990s | Optimization of imidazole-based antiulcer drugs | Rational design of substituted phenylimidazoles |
The targeted incorporation of the ortho-methyl group likely aimed to modulate electronic effects and enhance metabolic stability compared to unsubstituted analogs like 4-(1H-imidazol-1-yl)aniline. This structural motif appears in experimental compounds exploring antiviral and enzyme-inhibitory activities, though it has not reached commercial drug status [2] [9]. Patent analyses indicate derivatives of this compound were investigated as intermediates for protein kinase inhibitors and antibacterial agents in the early 2000s, reflecting its utility as a synthon in medicinal chemistry [5] [7].
Within heterocyclic chemistry, 4-(1H-imidazol-1-yl)-2-methylaniline exemplifies the strategic integration of bioisosteric elements and multifunctional pharmacophores. Its significance arises from three key aspects:
Synthon Versatility: The compound serves as a precursor for synthesizing pharmaceutically relevant molecules. The primary amine enables amide coupling, Schiff base formation, and diazotization, while the imidazole nitrogen participates in coordination chemistry and alkylation reactions. This bifunctionality facilitates its use in multicomponent reactions (e.g., Ugi-type) to generate chemical libraries [5] [7].
Biological Target Engagement: Imidazole derivatives exhibit broad interactions with biological systems due to their resemblance to histidine and capacity for hydrogen bonding. The ortho-methylaniline-imidazole framework shows potential for targeting:
The compound's role in drug discovery is further highlighted by its physicochemical profile:
In materials science, phenylimidazole derivatives contribute to metal-organic frameworks (MOFs) and corrosion inhibitors due to their chelating properties. The ortho-methyl group in this compound may sterically influence coordination geometries, offering tunability for material design [5]. As antibiotic resistance escalates, heterocycles like this remain crucial scaffolds for developing novel antibacterials targeting multidrug-resistant pathogens [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2